molecular formula C20H25ClN2O B14015699 3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride CAS No. 23226-16-6

3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride

Cat. No.: B14015699
CAS No.: 23226-16-6
M. Wt: 344.9 g/mol
InChI Key: GKPVTQYKOFCJIL-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride is a chemical compound with a complex structure that includes an indole core, a dimethylamino group, and a propyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride typically involves multiple steps. One common method involves the reaction of N,N-dimethylpropane-1,3-diamine with ethyl isocyanate to form a urea intermediate, followed by dehydration to yield the desired compound . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process typically includes rigorous purification steps such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride involves its interaction with specific molecular targets. It acts as a carboxyl-activating agent, facilitating the formation of amide bonds by creating an activated ester leaving group. This process involves the formation of a tetrahedral intermediate, which collapses to release a urea byproduct and form the desired amide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride is unique due to its specific structural features and reactivity, making it suitable for specialized applications in various fields. Its ability to form stable intermediates and facilitate efficient coupling reactions sets it apart from other similar compounds .

Properties

CAS No.

23226-16-6

Molecular Formula

C20H25ClN2O

Molecular Weight

344.9 g/mol

IUPAC Name

3-[3-(dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride

InChI

InChI=1S/C20H24N2O.ClH/c1-20(14-9-15-21(2)3)17-12-7-8-13-18(17)22(19(20)23)16-10-5-4-6-11-16;/h4-8,10-13H,9,14-15H2,1-3H3;1H

InChI Key

GKPVTQYKOFCJIL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCN(C)C.Cl

Origin of Product

United States

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